![molecular formula C28H55NO8 B13791090 1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol CAS No. 94386-52-4](/img/structure/B13791090.png)
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol is a complex organic compound with the molecular formula C28H55NO8 and a molecular weight of 533.7382 g/mol . This compound is characterized by its unique structure, which includes a glucitol backbone modified with a hydroxypropyl group and a methyloleoylamino moiety. It is primarily used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
The synthesis of 1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol involves multiple steps, typically starting with the preparation of the glucitol backbone. The hydroxypropyl group is introduced through a reaction with an appropriate epoxide, followed by the attachment of the methyloleoylamino group via an amide bond formation. Industrial production methods often involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pH, and the use of specific catalysts .
Analyse Des Réactions Chimiques
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the hydroxy or amino groups with other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: In the study of cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxypropyl group allows for hydrogen bonding and electrostatic interactions, while the methyloleoylamino moiety can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways .
Comparaison Avec Des Composés Similaires
1-O-[2-Hydroxy-3-[methyloleoylamino]propyl]-D-glucitol can be compared with similar compounds such as:
1-O-[2-Hydroxy-3-[oleoylamino]propyl]-D-glucitol: Lacks the methyl group in the amide moiety, resulting in different hydrophobic interactions.
1-O-[2-Hydroxy-3-[stearoylamino]propyl]-D-glucitol: Contains a longer fatty acid chain, affecting its solubility and interaction with biological membranes.
1-O-[2-Hydroxy-3-[palmitoylamino]propyl]-D-glucitol: Has a shorter fatty acid chain, influencing its chemical reactivity and biological activity.
These comparisons highlight the unique structural features and properties of this compound, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
94386-52-4 |
|---|---|
Formule moléculaire |
C28H55NO8 |
Poids moléculaire |
533.7 g/mol |
Nom IUPAC |
(Z)-N-[2-hydroxy-3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propyl]-N-methyloctadec-9-enamide |
InChI |
InChI=1S/C28H55NO8/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-26(34)29(2)19-23(31)21-37-22-25(33)28(36)27(35)24(32)20-30/h10-11,23-25,27-28,30-33,35-36H,3-9,12-22H2,1-2H3/b11-10-/t23?,24-,25+,27-,28-/m1/s1 |
Clé InChI |
VJHYYBIDDWKXPB-HTTMTSDPSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(COC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(COCC(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



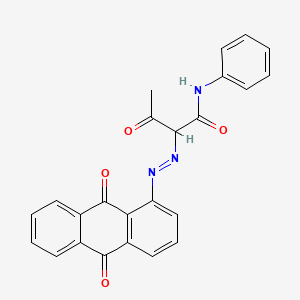
![5,8-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13791018.png)
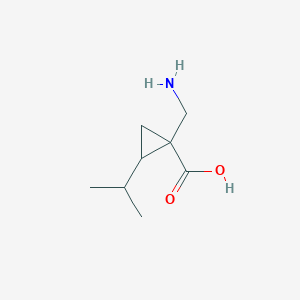


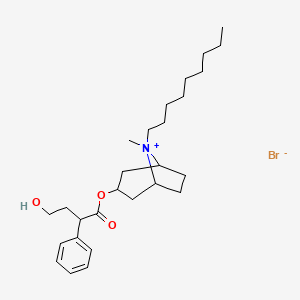

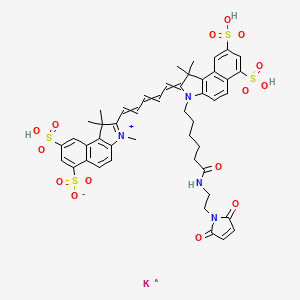
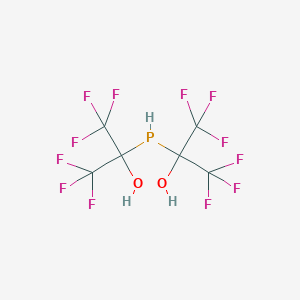


![(3aR,9bS)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole-7,8-diol](/img/structure/B13791088.png)
![3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13791103.png)
